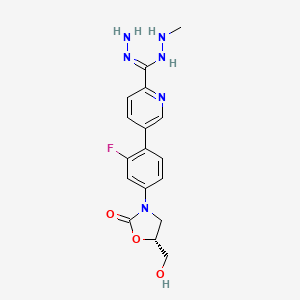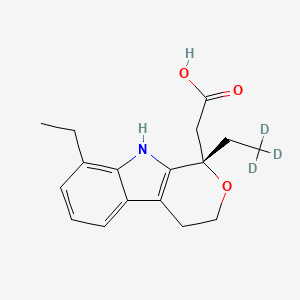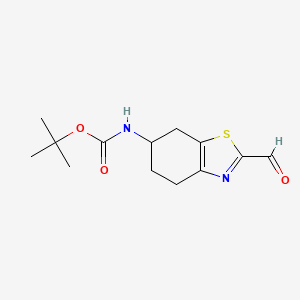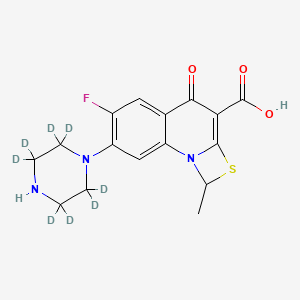
(R)-3-(4-(2-(2-Methyltetrazol-5-yl)pyridine-5-yl)-3-fluorophenyl)-5-hydroxyMethyl oxazolidin-2-one;Tedizolid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TR-700, also known as DA-7157 or Torezolid, is a novel oxazolidinone-class antibiotic. It is primarily used to treat acute bacterial skin and skin structure infections. This compound works by inhibiting bacterial protein synthesis through binding to the 23S ribosomal RNA of the 50S subunit of the ribosome .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of TR-700 involves multiple steps, starting from the preparation of the core oxazolidinone structure. The process includes the formation of key intermediates through various chemical reactions such as nucleophilic substitution and cyclization. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity .
Industrial Production Methods: Industrial production of TR-700 typically involves large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistent quality and scalability. Key steps include the preparation of raw materials, reaction optimization, purification, and quality control .
Análisis De Reacciones Químicas
Types of Reactions: TR-700 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .
Aplicaciones Científicas De Investigación
TR-700 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying oxazolidinone chemistry and developing new synthetic methodologies.
Biology: Investigated for its antibacterial properties and mechanisms of action against various bacterial strains.
Medicine: Used in clinical research for developing new antibiotics and studying drug resistance mechanisms.
Industry: Applied in the development of new pharmaceutical formulations and drug delivery systems
Mecanismo De Acción
The mechanism of action of TR-700 involves the inhibition of bacterial protein synthesis. This is achieved by binding to the 23S ribosomal RNA of the 50S subunit of the ribosome, thereby preventing the formation of the initiation complex for protein synthesis. This action effectively halts bacterial growth and replication .
Comparación Con Compuestos Similares
Linezolid: Another oxazolidinone antibiotic with a similar mechanism of action but lower potency compared to TR-700.
Radezolid: A newer oxazolidinone with enhanced activity against certain bacterial strains.
Uniqueness of TR-700: TR-700 is unique due to its higher potency and improved pharmacokinetic profile compared to other oxazolidinones. It exhibits better tissue penetration and a lower frequency of resistance development, making it a valuable addition to the arsenal of antibiotics .
Propiedades
Fórmula molecular |
C17H19FN6O3 |
|---|---|
Peso molecular |
374.4 g/mol |
Nombre IUPAC |
N'-amino-5-[2-fluoro-4-[(5R)-5-(hydroxymethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl]-N-(methylamino)pyridine-2-carboximidamide |
InChI |
InChI=1S/C17H19FN6O3/c1-20-23-16(22-19)15-5-2-10(7-21-15)13-4-3-11(6-14(13)18)24-8-12(9-25)27-17(24)26/h2-7,12,20,25H,8-9,19H2,1H3,(H,22,23)/t12-/m1/s1 |
Clave InChI |
TXSVWOJALGMLIF-GFCCVEGCSA-N |
SMILES isomérico |
CNN/C(=N\N)/C1=NC=C(C=C1)C2=C(C=C(C=C2)N3C[C@@H](OC3=O)CO)F |
SMILES canónico |
CNNC(=NN)C1=NC=C(C=C1)C2=C(C=C(C=C2)N3CC(OC3=O)CO)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5,7-Dimethoxy-6-[(1E)-3-oxobut-1-EN-1-YL]chromen-2-one](/img/structure/B12431904.png)



![17-chloro-5,13,14,22-tetramethyl-28-oxa-2,9-dithia-5,6,12,13,22-pentazaheptacyclo[27.7.1.14,7.011,15.016,21.020,24.030,35]octatriaconta-1(36),4(38),6,11,14,16,18,20,23,29(37),30,32,34-tridecaene-23-carboxylic acid;sulfane](/img/structure/B12431933.png)



